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Compound of Interest

Compound Name: Americium oxide

Cat. No.: B1262221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of
americium oxide, a material of significant interest in nuclear science and technology. The
information presented herein is intended for researchers, scientists, and professionals involved
in areas such as nuclear fuel development, waste management, and advanced material
science. This document synthesizes key theoretical and experimental findings to offer a
detailed understanding of the structural, electronic, thermodynamic, and mechanical
characteristics of various americium oxide phases.

Introduction

Americium (Am), a synthetic actinide element, and its oxides are subjects of intensive research
due to their applications in radioisotope power sources, transmutation targets for nuclear
waste, and as ionization sources in smoke detectors. A thorough understanding of the
fundamental properties of americium oxides, primarily americium dioxide (AmO:z) and
americium sesquioxide (Amz203), is crucial for the design and safety assessment of these
applications. This guide focuses on the theoretical aspects of these compounds, supported by
experimental data, to provide a robust reference for the scientific community.

Crystal Structure and Physical Properties

Americium dioxide (AmO2z) adopts a face-centered cubic (fcc) fluorite crystal structure,
isostructural with other actinide dioxides like UO2 and PuO2.[1][2] Americium sesquioxide
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(Am20s3) is known to exist in several polymorphic forms, with the most common being the

hexagonal A-type and the body-centered cubic

(bcc) C-type.[3] The physical and structural

properties of these phases are summarized in the tables below.

Table 1: Physical and Structural Properties of Americium

Dioxide (AmQ?2)

Property Value Reference
Crystal System Cubic (Fluorite-type) [1]

Space Group Fm-3m (No. 225) [1]

Lattice Parameter (a) 5.376 - 5.383 A [1]
Appearance Black crystals [1]

Density 11.68 g/cm3 [1][4]
Melting Point ~2113 °C (3835 °F; 2386 K) [1]

Molar Mass ~275.06 g/mol [1]

Table 2: Physical and Structural Properties of Americium

Sesquioxide (Am203)

Property A-type (Hexagonal) C-type (Cubic) Reference
Crystal System Trigonal Cubic [3]
Space Group P-3m1 (No. 164) la-3 (No. 206) [3]
) a=3.817pm,c=
Lattice Parameters a=11.03A [3]
5.971 pm
Appearance Tan colored Red-brown [3]
Density 11.77 g/cm3 [3114]
_ . 2205 °C (4001 °F;
Melting Point [31[5]
2478 K)
Molar Mass ~534.12 g/mol ~534.12 g/mol [3]
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Below are the visual representations of the crystal structures of Americium Dioxide and the
hexagonal form of Americium Sesquioxide.

AmO2 Fluorite Structure

Click to download full resolution via product page

Caption: Crystal structure of Americium Dioxide (AmO2).
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Am?203 Hexagonal A-type Structure
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Caption: Crystal structure of hexagonal A-type Americium Sesquioxide (Am203).

Electronic Structure
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The electronic properties of americium oxides are dominated by the behavior of the 5f
electrons. Theoretical studies, primarily using Density Functional Theory with a Hubbard U
correction (DFT+U), have been instrumental in elucidating the electronic structure of these
materials.

Americium Dioxide (AmO2): AmO: is classified as a charge-transfer insulator.[6] The 5f
electrons of americium are more localized than in earlier actinides. The calculated 5f
occupancy for Am in AmO: is approximately 5.6 - 5.73 electrons.[6]

Americium Sesquioxide (Am203): In contrast to AmO2z, Am20s is considered a Mott-Hubbard
system.[7] The 5f occupancy in Am20s is higher, around 6.05 electrons, indicating a more
localized nature of the 5f electrons in the trivalent state.[7]

ble 3: El : ies of Americium Oxid

Property AmO: Am203 Reference

] Charge-transfer
Electronic Character ) Mott-Hubbard system [61[7]
insulator

Am 5f Occupancy

o ~5.6 - 5.73 ~6.05 [6][7]

Ground State (Am203) - Singlet [7]

Thermodynamic and Mechanical Properties

The thermodynamic and mechanical stability of americium oxides are critical for their
application in high-temperature environments such as nuclear reactors and radioisotope
thermoelectric generators. Theoretical calculations have provided valuable insights into these
properties, complementing the often-scarce experimental data.

Table 4: Theoretical Thermodynamic and Mechanical
Properties of Americium Oxides
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Property AmO2 Am20s3 (A-type) Reference
Formation Enthalpy
-9.15 -17.20 [8]
(eV)
Bulk Modulus (GPa) ~190 - 210 ~150 - 160 [6][9]
Elastic Constants Ci11: ~383, C12: ~126, 6]
(C11, C12, Caain GPa)  Caa: ~72
Heat Capacity (Cp) at
pacity (Cp) ~65 ~115 [10]
298 K (J/mol-K)
Thermal Expansion
Coefficient (a) at 300 ~10 Anisotropic [11][12]

K (10-¢/K)

Theoretical and Computational Methodologies

The theoretical understanding of americium oxides heavily relies on advanced computational

techniques. The following diagrams illustrate the general workflows for two prominent methods:

Density Functional Theory with Hubbard U correction (DFT+U) and the Calculation of Phase
Diagrams (CALPHAD) method.
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DFT+U Calculation Workflow for Americium Oxides

Define Crystal Structure
(e.g., AmO2 fluorite)

y

Set Up Calculation Parameters
- Exchange-correlation functional (e.g., PBEsol)
- Hubbard U and J values
- k-point mesh, energy cutoff

y

Self-Consistent Field (SCF) Calculation
- Solve Kohn-Sham equations iteratively

Control
Occupation Matrix Control (OMC) Structural Relaxation
- Guide to desired electronic state (AFM, FM, etc.) - Minimize forces on atoms

/

Calculate Properties
- Lattice parameters
- Electronic structure (DOS, band gap)
- Elastic constants, Bulk modulus

Analyzed Results

Click to download full resolution via product page

Caption: A generalized workflow for DFT+U calculations of actinide oxides.
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CALPHAD Modeling Workflow for the Am-O System

Collect Experimental Data
- Phase equilibria

- Thermodynamic properties (enthalpy, heat capacity)

Ab Initio Calculations (DFT)

- Formation energies of phases - Gibbs energy functions for each phase

Select Thermodynamic Models

I v/

Optimize Model Parameters
- Fit model to experimental and ab initio data

Develop Thermodynamic Database

- Store optimized parameters

Calculate Phase Diagram
and Thermodynamic Properties

A4

Am-O Phase Diagram

Click to download full resolution via product page

Caption: A schematic workflow for the CALPHAD modeling of a binary system like Am-O.

Experimental Protocols

The synthesis and characterization of americium oxides require specialized facilities due to

the high radioactivity of americium. The following are summaries of common experimental

procedures.
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Synthesis of Americium Dioxide (AmO32) via Oxalate
Precipitation and Calcination

This method is a standard route for producing AmO:2 powder.

Dissolution: An americium-containing solution, typically in hydrochloric or nitric acid, is
prepared.

» Neutralization: The excess acid is carefully neutralized using ammonium hydroxide.[13]

» Precipitation: A saturated solution of oxalic acid is added to the neutralized americium
solution, leading to the precipitation of americium(lll) oxalate (Am2(C204)3).[13]

« Filtration and Washing: The americium oxalate precipitate is filtered and washed with
deionized water to remove impurities.[13]

» Calcination: The dried americium oxalate is calcined in a furnace. The temperature is
gradually increased to around 800°C. This process decomposes the oxalate and oxidizes the
americium to form americium dioxide (AmO32).[13]

Fabrication of Uranium-Doped Americium Oxide Pellets

This procedure is relevant for the fabrication of nuclear fuel or transmutation targets.
o Powder Synthesis:

o Infiltration Method: Porous uranium oxide microspheres are infiltrated with an americium
nitrate solution. The infiltrated microspheres are then dried and calcined.[8]

o Sol-Gel Co-precipitation: Americium and uranium are dissolved in nitric acid. The solution
is then added to an ammonia solution to co-precipitate the metal hydroxides. The resulting
gel is washed, dried, and calcined to form a mixed oxide powder.[8]

e Pressing: The synthesized powder is uniaxially pressed into a green pellet at high pressure
(e.g., 400 MPa).[8]

 Sintering: The green pellet is sintered in a furnace at high temperatures (e.g., 1600°C) under
a controlled atmosphere (e.g., Ar/H2).[8] This process densifies the pellet and results in a
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robust ceramic material.

Characterization Techniques

» X-ray Diffraction (XRD): Used to identify the crystal phases and determine lattice
parameters. Rietveld refinement of the diffraction data provides detailed structural
information.

o Thermogravimetric Analysis (TGA): Employed to study the thermal stability and stoichiometry
of the oxides by measuring mass changes as a function of temperature and atmosphere.[8]

o Electron Probe Microanalysis (EPMA): A technique for determining the elemental
composition of the material at the microscale.[8]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of
americium oxides, supported by experimental findings. The data and methodologies
presented are essential for the continued development of technologies that utilize this
important actinide material. The combination of computational modeling and experimental
validation is crucial for advancing our understanding and ensuring the safe and efficient
application of americium oxides. Future research should focus on further refining theoretical
models and obtaining more extensive experimental data, particularly for the mechanical and
thermal properties at elevated temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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